Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoate backbone, with a 2,3-difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The 2,3-difluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 2,3-difluorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of 8-oxooctanoic acid or 2,3-difluorophenyl ketones.
Reduction: Formation of 8-hydroxy octanoate derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 8-oxooctanoate: Lacks the 2,3-difluorophenyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
2,3-Difluorophenylacetic acid: Contains the 2,3-difluorophenyl group but with a different backbone, leading to distinct chemical behavior.
Properties
IUPAC Name |
ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQALPJKZGDGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645615 |
Source
|
Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-04-3 |
Source
|
Record name | Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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